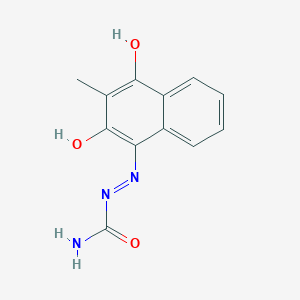

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide, commonly known as HONH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HONH is a hydrazone derivative of naphthalene, which is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of HONH is not fully understood, but it is believed to be related to its ability to interact with various biomolecules, including proteins and nucleic acids. HONH has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt bacterial cell membranes and inhibit the growth of pathogenic bacteria.

Biochemical and Physiological Effects:

HONH has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. It has also been shown to reduce oxidative stress and DNA damage in cells. In animal studies, HONH has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HONH in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one limitation of using HONH is its instability in acidic and basic conditions, which can lead to degradation and loss of activity.

Future Directions

There are several potential future directions for research on HONH. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential use in agriculture as a natural pesticide and growth enhancer. Additionally, HONH could be used as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in industry.

Synthesis Methods

The synthesis of HONH involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with hydrazine hydrate in the presence of ethanol as a solvent. The reaction is carried out at room temperature, and the product is obtained in high yield after purification. The synthesis method is straightforward, cost-effective, and environmentally friendly, making it an attractive option for large-scale production.

Scientific Research Applications

HONH has been extensively studied for its potential applications in various scientific fields. In medicine, HONH has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, HONH has been studied for its ability to enhance plant growth and protect against pests and diseases. In industry, HONH has been used as a dye and a catalyst in various chemical reactions.

properties

IUPAC Name |

(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFUSRDXCXNGNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide | |

CAS RN |

168423-06-1 |

Source

|

| Record name | 2-Hydroxy-3-methyl-1,4-naphthoquinone monosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168423061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)

![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)